![molecular formula C16H25N3O2 B7572709 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one](/img/structure/B7572709.png)
3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one, also known as TAK-659, is a small-molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B-cells, which play a crucial role in the immune system. TAK-659 has been shown to have potential therapeutic applications in the treatment of various B-cell malignancies and autoimmune diseases.
Mécanisme D'action
3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one works by selectively inhibiting the activity of BTK, which is a key enzyme involved in the signaling pathway of B-cells. BTK plays a crucial role in the activation and proliferation of B-cells, which are responsible for producing antibodies and fighting infections. By inhibiting BTK activity, 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one prevents the activation and proliferation of B-cells, leading to decreased production of antibodies and decreased immune response.
Biochemical and Physiological Effects:
3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one has been shown to have several biochemical and physiological effects in preclinical and clinical studies. In vitro studies have demonstrated that 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one inhibits BTK activity, leading to decreased proliferation and survival of B-cells. In vivo studies have shown that 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one has anti-tumor activity in various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one has also been shown to have immunomodulatory effects, including decreased production of pro-inflammatory cytokines and increased production of anti-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one has several advantages for lab experiments, including its high selectivity for BTK and its ability to inhibit BTK activity in a dose-dependent manner. 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one also has good pharmacokinetic properties, including good oral bioavailability and long half-life. However, there are also some limitations to using 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one in lab experiments, including its potential for off-target effects and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the study of 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one and its potential therapeutic applications. One area of interest is the development of combination therapies that include 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one with other drugs that target different pathways in B-cells. Another area of interest is the study of 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one in autoimmune diseases, such as rheumatoid arthritis and lupus, where B-cells play a key role in the pathogenesis of the disease. Additionally, the development of 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one analogs with improved pharmacokinetic properties and selectivity for BTK is an area of ongoing research.
Méthodes De Synthèse
The synthesis of 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one involves a multi-step process that starts with the reaction of 6-methyl-2-pyridone with tert-butyl carbazate to form the corresponding hydrazide. This intermediate is then reacted with phosgene to form the corresponding isocyanate, which is subsequently reacted with 4-tert-butyl-1,4-diazepane-1-carboxylic acid to form 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one.
Applications De Recherche Scientifique
3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In vitro studies have shown that 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one inhibits BTK activity in a dose-dependent manner, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one has anti-tumor activity in various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma.
Propriétés
IUPAC Name |
3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-12-6-7-13(14(20)17-12)15(21)18-8-5-9-19(11-10-18)16(2,3)4/h6-7H,5,8-11H2,1-4H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHITOIGTRZHLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1)C(=O)N2CCCN(CC2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.